2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE
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Overview
Description
2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of bromophenyl, oxazolyl, and chlorophenyl groups, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE typically involves the reaction of 4-bromophenyl and 4-chlorophenyl derivatives with oxazole and sulfanyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE
- 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE
Uniqueness
Compared to similar compounds, 2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE is unique due to its specific combination of bromophenyl, oxazolyl, and chlorophenyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2S/c18-12-3-1-11(2-4-12)15-9-20-17(23-15)24-10-16(22)21-14-7-5-13(19)6-8-14/h1-9H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGDWELAMZNUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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